

Studying Synaptic Transmission with NAB-14: Application Notes and Protocols

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Compound of Interest

Compound Name: NAB-14

Cat. No.: B15618975

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Introduction

NAB-14 is a novel and potent negative allosteric modulator (NAM) with high selectivity for N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits.[1][2] NMDA receptors are critical mediators of excitatory synaptic transmission and plasticity, and their diverse subunit composition allows for a wide range of functional roles in the central nervous system.[1][2] The selective action of **NAB-14** on GluN2C/2D-containing receptors makes it an invaluable pharmacological tool for dissecting the specific contributions of these understudied receptor subtypes to synaptic function and dysfunction.[2] These application notes provide an overview of **NAB-14**, its mechanism of action, and detailed protocols for its use in studying synaptic transmission.

Mechanism of Action

NAB-14 is a non-competitive antagonist that selectively inhibits NMDA receptors incorporating the GluN2C or GluN2D subunits.[3][4] Its mechanism involves allosteric modulation, meaning it binds to a site on the receptor distinct from the glutamate or glycine binding sites.[1] This binding event reduces the channel's opening probability or conductance, thereby inhibiting the influx of ions in response to agonist binding. Site-directed mutagenesis studies suggest that the structural determinants for **NAB-14**'s inhibitory activity reside in the M1 transmembrane helix of the GluN2D subunit.[1][3]

Data Presentation

The following tables summarize the key quantitative data regarding the activity and properties of **NAB-14**.

Table 1: Potency and Selectivity of **NAB-14**

Parameter	Value	Receptor Subunit(s)	Preparation
IC50	580 nM	GluN1/GluN2D	Recombinant mammalian cells
Selectivity	>800-fold	GluN2C/2D over GluN2A/2B	Recombinant <i>Xenopus</i> oocytes
IC50	15 μ M	GluN1/GluN2A/GluN2C (triheteromeric)	Recombinant
IC50	5.1 μ M	GluN1/GluN2A/GluN2C (triheteromeric)	Recombinant

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Effects of **NAB-14** on Synaptic Currents

Parameter	Concentration	Effect	Neuron Type
Peak Amplitude of Evoked EPSCs	10 μ M	Reduced to $55 \pm 3.0\%$ of control	-
Weighted Time Constant (τ W) of EPSC Deactivation	10 μ M	Significantly reduced	-
Peak Amplitude of Interneuron EPSCs	10 μ M	Decreased to $59 \pm 9.9\%$ of control	Hippocampal Interneurons
Charge Transfer of Interneuron EPSCs	10 μ M	Decreased to $63 \pm 9.7\%$ of control	Hippocampal Interneurons
τ W for Interneuron EPSCs	10 μ M	Decreased from 150 ± 12 ms to 101 ± 14 ms	Hippocampal Interneurons

Data from MedchemExpress.[4]

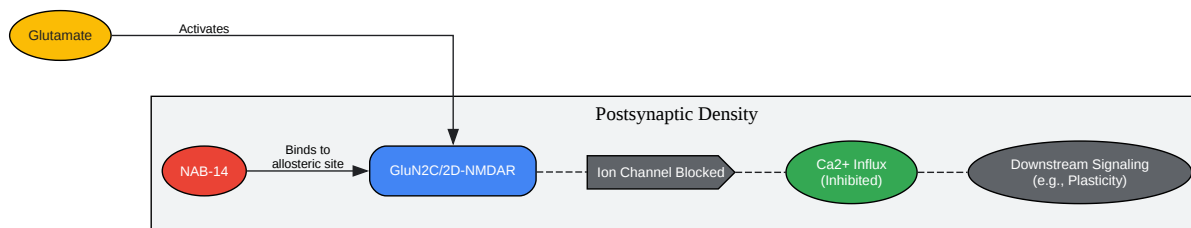
Table 3: Pharmacokinetic Properties of **NAB-14**

Parameter	Value	Species	Administration
Peak Brain Free Concentration	3.2 nM	Mouse	20 mg/kg; p.o.
Peak Brain Free Concentration	3.8 nM	Rat	20 mg/kg; p.o.

Data from MedchemExpress.[4]

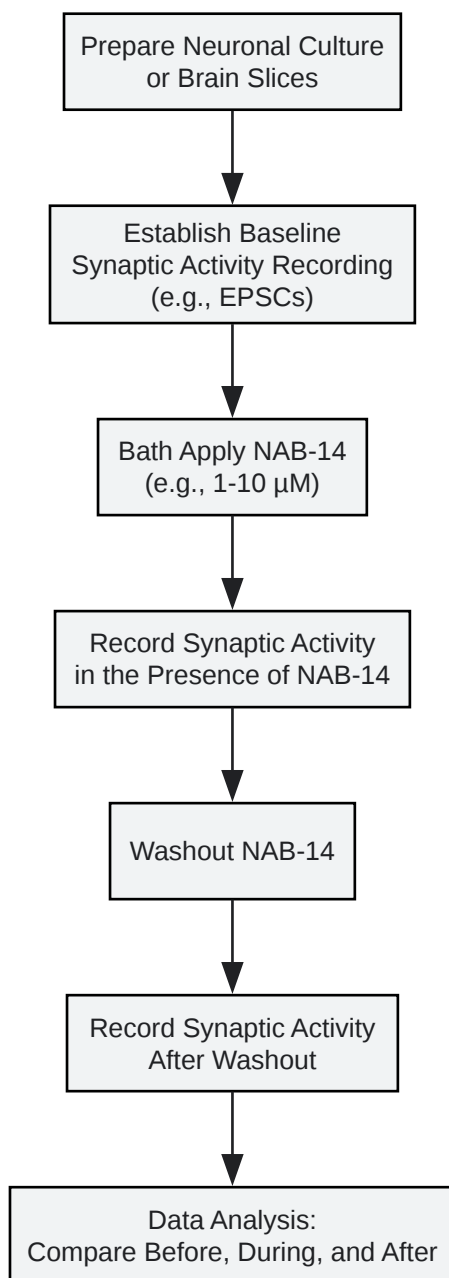
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **NAB-14** at the synapse and a general experimental workflow for its application.



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Caption: Mechanism of **NAB-14** action at a synapse expressing GluN2C/2D-containing NMDA receptors.



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Phone: (601) 213-4426
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